molecular formula C11H18N2O2 B071184 2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol CAS No. 173552-25-5

2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol

Cat. No. B071184
CAS No.: 173552-25-5
M. Wt: 210.27 g/mol
InChI Key: PGEXMECQYPDJCL-UHFFFAOYSA-N
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Patent
US05645610

Procedure details

644 mg (2.7 mmol) of 2-(2'-hydroxyethyl)amino-5-ethoxy-4-nitrotoluene were hydrogenated with a catalytic amount of palladium/active carbon (5% Pd) in 50 ml methanol. After filtering off the catalyst, the solvent was completely distilled away. 428 mg (76% of theoretical yield) of 4-amino-2-(2'-hydroxyethyl)amino-5-ethoxytoluene were obtained in pure form by thin layer chromatography. The obtained product crystals melted at 128° C.
Name
2-(2'-hydroxyethyl)amino-5-ethoxy-4-nitrotoluene
Quantity
644 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][NH:4][C:5]1[CH:10]=[C:9]([N+:11]([O-])=O)[C:8]([O:14][CH2:15][CH3:16])=[CH:7][C:6]=1[CH3:17]>CO.[Pd]>[NH2:11][C:9]1[C:8]([O:14][CH2:15][CH3:16])=[CH:7][C:6]([CH3:17])=[C:5]([NH:4][CH2:3][CH2:2][OH:1])[CH:10]=1

Inputs

Step One
Name
2-(2'-hydroxyethyl)amino-5-ethoxy-4-nitrotoluene
Quantity
644 mg
Type
reactant
Smiles
OCCNC1=C(C=C(C(=C1)[N+](=O)[O-])OCC)C
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering off the catalyst
DISTILLATION
Type
DISTILLATION
Details
the solvent was completely distilled away

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C=C1OCC)C)NCCO
Measurements
Type Value Analysis
AMOUNT: MASS 428 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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